molecular formula C18H24N6O3 B6487758 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)urea CAS No. 1286704-43-5

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)urea

Cat. No.: B6487758
CAS No.: 1286704-43-5
M. Wt: 372.4 g/mol
InChI Key: FRERWTYPZXSZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)urea features a 2,3-dihydro-1,4-benzodioxin core linked via a urea group to a substituted pyrimidine moiety. The benzodioxin ring contributes aromatic and electron-rich properties, while the urea bridge connects to a pyrimidine derivative bearing ethylamino and methyl substituents at positions 4 and 6, respectively.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-3-19-16-10-12(2)22-17(24-16)20-6-7-21-18(25)23-13-4-5-14-15(11-13)27-9-8-26-14/h4-5,10-11H,3,6-9H2,1-2H3,(H2,21,23,25)(H2,19,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRERWTYPZXSZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Modifications

Below is a comparative analysis of the target compound with structurally related benzodioxin-urea derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name (Reference) Benzodioxin Substituent Urea/Pyrimidine Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 6-position linkage Ethylamino (C₂H₅NH) and methyl (CH₃) on pyrimidine Not explicitly stated Potential kinase/receptor targeting due to pyrimidine-urea synergy
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea () 6-position linkage 4-methyl and 6-oxo groups on pyrimidine Reduced basicity vs. target compound due to oxo group; possible altered solubility
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid () 6-position acetic acid No urea/pyrimidine C₁₀H₁₀O₄ 194.18 Anti-inflammatory activity (comparable to Ibuprofen) via COX inhibition
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea () 6-position linkage Pyrrolidinyl and bis(2-methoxyethyl) on urea C₁₉H₂₇N₃O₆ 393.44 Enhanced lipophilicity from methoxy groups; research use only
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea () 6-position linkage Pyrido-pyrimidinone-methoxy phenyl group Increased complexity; potential for DNA/protein binding via extended aromatic system

Functional Group Impact

  • Pyrimidine Substituents: The target compound’s 4-ethylamino and 6-methyl groups likely enhance basicity and steric bulk compared to the 4-methyl-6-oxo analog (), which may reduce metabolic stability due to the oxo group’s susceptibility to reduction .
  • Urea Linkage: The urea group in all compounds facilitates hydrogen bonding.
  • Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin moiety is associated with anti-inflammatory activity in carboxylic acid derivatives (), but its role in urea-linked compounds may shift activity toward kinase inhibition or receptor modulation .

Pharmacological and Physicochemical Considerations

  • Solubility: The target compound’s ethylamino group may improve water solubility compared to methoxy-substituted analogs (), though this is speculative without experimental data.
  • Safety Profiles : Most analogs (e.g., ) are labeled for research use only, underscoring unverified safety and efficacy in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.